2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile

Description

Properties

IUPAC Name |

2-[3-(cyanomethyl)-2-fluorophenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-10-8(4-6-12)2-1-3-9(10)5-7-13/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBROZINNOMDLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)CC#N)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371085 | |

| Record name | 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-84-2 | |

| Record name | 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile

Introduction: A Versatile Fluorinated Building Block

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and chemical synthesis. Its structure, featuring a fluorine atom and two acetonitrile groups on a benzene ring, imparts unique electronic properties and reactivity, making it a valuable precursor for the synthesis of a wide range of complex molecules, including heterocyclic compounds and polymers. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds, a crucial aspect in modern drug discovery.[1] This guide provides a comprehensive overview of the physical properties of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile, offering a foundational understanding for researchers and professionals working with this compound.

Molecular and Chemical Identity

A clear identification of a chemical compound is the cornerstone of any scientific investigation. The fundamental identifiers for 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile are summarized in the table below.

| Identifier | Value | Source |

| Chemical Name | 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile | Internal Data |

| CAS Number | 175136-84-2 | Internal Data |

| Molecular Formula | C₁₀H₇FN₂ | Internal Data |

| Molecular Weight | 174.17 g/mol | Internal Data |

| Canonical SMILES | C1=CC(=C(C(=C1)CC#N)F)CC#N | Internal Data |

| InChI Key | JUBROZINNOMDLD-UHFFFAOYSA-N | Internal Data |

Physicochemical Properties: A Detailed Analysis

| Physical Property | Value/Description | Notes and Comparative Analysis |

| Melting Point | Not experimentally determined. Estimated to be in a similar or slightly higher range than 1,3-phenylenediacetonitrile (32-35 °C). | The introduction of a fluorine atom can influence the crystal lattice packing and intermolecular forces. Fluorine's high electronegativity and the C-F bond's polarity can lead to stronger dipole-dipole interactions, potentially increasing the melting point compared to the non-fluorinated analog. However, changes in molecular symmetry can sometimes disrupt crystal packing and lower the melting point. |

| Boiling Point | Not experimentally determined. Estimated to be higher than 1,3-phenylenediacetonitrile (170 °C at 25 mmHg). | The increased molecular weight and polarity due to the fluorine atom would be expected to increase the boiling point. The strong C-F bond also contributes to the thermal stability of organofluorine compounds.[2] |

| Density | Not experimentally determined. | The density is expected to be higher than that of 1,3-phenylenediacetonitrile due to the higher atomic mass of fluorine compared to hydrogen. |

| Solubility | No quantitative data available. Qualitatively, it is expected to be soluble in polar aprotic solvents. | Based on its structure with two polar nitrile groups and a fluorinated aromatic ring, solubility is predicted to be favorable in solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and acetone. Its solubility in nonpolar solvents like hexane is expected to be limited. The synthesis of this compound often utilizes DMF or acetonitrile, suggesting good solubility of the reactants and intermediates in these solvents. |

| Appearance | Crystalline solid. | Based on the properties of similar aromatic diacetonitrile compounds. |

The Influence of Fluorine on Physical Properties

The substitution of a hydrogen atom with fluorine has profound effects on the physicochemical properties of organic molecules.[1][3][4] Fluorine is the most electronegative element, leading to a highly polarized C-F bond. This polarity can significantly impact intermolecular interactions, such as dipole-dipole forces and hydrogen bonding (where the fluorine can act as a weak hydrogen bond acceptor).[5] Consequently, fluorinated compounds often exhibit altered melting points, boiling points, and solubility profiles compared to their non-fluorinated counterparts.[3] The strong C-F bond also imparts high thermal and chemical stability to organofluorine compounds.[2]

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. The key spectroscopic data for 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile are summarized below.

| Spectroscopic Data | Observed Values | Interpretation |

| ¹H NMR (CDCl₃) | δ 7.45 (t, J = 8.1 Hz, 1H, ArH), 7.30 (d, J = 7.8 Hz, 2H, ArH), 3.85 (s, 4H, CH₂CN) | The triplet and doublet in the aromatic region are characteristic of a 1,2,3-trisubstituted benzene ring. The singlet at 3.85 ppm corresponds to the four protons of the two methylene groups adjacent to the nitrile functions. |

| ¹⁹F NMR | δ -112.5 ppm (s) | The singlet in the ¹⁹F NMR spectrum confirms the presence of a single fluorine atom on the aromatic ring. The chemical shift is within the expected range for an aryl fluoride. |

| Mass Spectrometry (ESI+) | m/z 175.1 [M+H]⁺ | The observed mass-to-charge ratio corresponds to the protonated molecule, confirming the molecular weight of 174.17 g/mol . |

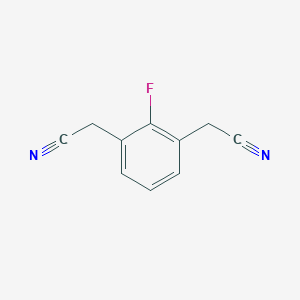

Diagram: Chemical Structure of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile

Caption: Chemical structure of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile.

Experimental Methodologies: A Guide to Characterization

The determination of the physical and spectroscopic properties of a compound relies on well-established experimental protocols. This section outlines the principles and typical procedures for the characterization of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. For 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile, both ¹H and ¹⁹F NMR are crucial for its characterization.

¹H and ¹⁹F NMR Protocol:

-

Sample Preparation: A small amount of the compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse program is used. For ¹⁹F NMR, the spectrometer is tuned to the fluorine frequency, and a proton-decoupled spectrum is often acquired to simplify the signals.[6][7]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS for ¹H NMR).

-

Spectral Analysis: The chemical shifts, integration of signals, and coupling patterns are analyzed to elucidate the molecular structure.

Causality Behind Experimental Choices:

-

Deuterated Solvents: Used to avoid large solvent signals that would overwhelm the analyte signals.

-

Proton Decoupling in ¹⁹F NMR: Simplifies the spectrum by removing the splitting of fluorine signals by neighboring protons, making interpretation easier.[6]

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique particularly suitable for polar molecules, allowing for the determination of the molecular weight with high accuracy.[8][9]

ESI-MS Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, often a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid) to promote protonation.

-

Infusion: The sample solution is introduced into the ESI source at a low flow rate.

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.[8]

-

Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio.

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Causality Behind Experimental Choices:

-

Soft Ionization (ESI): Minimizes fragmentation of the molecule, allowing for the clear observation of the molecular ion (or a protonated/adducted form), which is essential for determining the molecular weight.[8]

-

Acidic Additive: Promotes the formation of protonated molecules [M+H]⁺, which are readily detected in positive ion mode.

Diagram: Workflow for Synthesis and Characterization

Caption: A generalized workflow for the synthesis and characterization of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile.

Safety and Handling

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile contains two cyanomethyl groups. Compounds containing the cyanide moiety are toxic and should be handled with extreme care.

Core Safety Precautions:

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (double-gloving is recommended).[11]

-

Avoid Inhalation, Ingestion, and Skin Contact: Take all necessary precautions to prevent exposure.

-

Incompatible Materials: Keep away from strong acids, as this can lead to the release of highly toxic hydrogen cyanide gas.[12]

-

Waste Disposal: Dispose of all waste containing this compound in accordance with institutional and local regulations for cyanide-containing waste.

Emergency Procedures: In case of accidental exposure, seek immediate medical attention. Familiarize yourself with your institution's specific emergency procedures for cyanide exposure before working with this compound.[11][13]

Conclusion

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile is a valuable and versatile building block with unique properties conferred by its fluorinated and di-nitrile substituted aromatic structure. This guide has provided a comprehensive overview of its known and estimated physical properties, spectroscopic characteristics, and essential handling information. A thorough understanding of these fundamental properties is critical for its effective and safe utilization in research and development, paving the way for the discovery of new pharmaceuticals, advanced materials, and innovative chemical processes.

References

- Dunitz, J. D., & Taylor, R. (1997). Organic fluorine hardly ever accepts hydrogen bonds. Chemistry-A European Journal, 3(1), 89-98.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Gerken, M., & Boatz, J. A. (2003). The C–F Bond. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd.

- Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11.

- Sandford, G. (2007). Perfluoroalkanes. Tetrahedron, 63(27), 5833-5854.

- Singh, R. P., & Shreeve, J. M. (2004). Recent advances in the chemistry of N-containing hypervalent organofluorine compounds. Accounts of Chemical Research, 37(1), 31-44.

- Kirsch, P. (2004).

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.

- Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.

- Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71.

- Cole, R. B. (Ed.). (2011).

- Prudent, M., & Giroud, C. (2002). Handling of cyanide: a review. Journal of analytical toxicology, 26(5), 321-326.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 546820, 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile. Retrieved from [Link].

- Kuchel, P. W., & Chapman, B. E. (2001). ¹⁹F NMR of fluorinated ligands as a probe of binding to proteins. Journal of Magnetic Resonance, 151(1), 1-13.

- Linclau, B., & Schlosser, M. (1996).

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.

-

University of California, Los Angeles. (n.d.). Safety Data Sheet: Cyanides. Retrieved from [Link].

- Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine chemistry: principles and commercial applications. Springer Science & Business Media.

- Patrick, C. R. (1973). The thermochemistry of organic fluorine compounds. Advances in fluorine chemistry, 7, 1-36.

- Dolbier Jr, W. R. (2005). Fluorine chemistry at the millennium. Journal of fluorine chemistry, 126(2), 157-163.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lsuhsc.edu [lsuhsc.edu]

- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 12. uwindsor.ca [uwindsor.ca]

- 13. Lab Safety Guideline: Cyanide | Harvard Environmental Health and Safety [ehs.harvard.edu]

"2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile" chemical structure and bonding

An In-depth Technical Guide to 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile

Abstract

This technical guide provides a comprehensive overview of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile, a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. The document elucidates the molecule's core structural features, bonding characteristics, and the electronic influence of its substituents. A detailed, field-proven synthetic protocol for its preparation via nucleophilic substitution is presented, alongside a thorough guide to its characterization using modern spectroscopic techniques. This guide is intended to serve as a foundational resource for researchers aiming to incorporate this versatile intermediate into their synthetic and developmental workflows.

Introduction and Strategic Importance

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile is a specialized chemical intermediate characterized by a centrally positioned 2-fluorinated benzene ring flanked by two acetonitrile groups at the 1 and 3 positions.[1] This unique substitution pattern makes it a highly valuable precursor for synthesizing complex heterocyclic compounds, such as fluorinated quinazolines and benzimidazoles, which are prominent scaffolds in drug discovery.[1]

The strategic incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance key pharmacological properties. Fluorine's high electronegativity can modulate the acidity/basicity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins through favorable electrostatic interactions.[2] The dual nitrile functionalities serve as versatile synthetic handles, readily convertible into amines, amides, ketones, and other functional groups, providing multiple pathways for molecular elaboration.[3] Consequently, this molecule is a key intermediate for designing novel pharmaceutical candidates, particularly in the development of kinase inhibitors and receptor modulators.[1]

Molecular Structure and Bonding Analysis

The structural and electronic properties of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile are dictated by the interplay between the aromatic core and its functional groups.

Core Aromatic System

The central 1,3-disubstituted benzene ring consists of sp² hybridized carbon atoms, forming a planar, cyclic, and aromatic system. The C-C bond lengths within the ring are intermediate between single and double bonds, indicative of delocalized π-electrons.

Key Substituent Effects

-

Fluorine Atom: As the most electronegative element, the fluorine atom at the C2 position exerts a powerful electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect polarizes the C-F bond and reduces the electron density of the entire ring system.

-

Acetonitrile Groups (-CH₂CN): Each acetonitrile group contains a carbon-nitrogen triple bond, characteristic of sp hybridization on both the carbon and nitrogen atoms. The nitrile group is strongly electron-withdrawing, primarily through a resonance effect (-M effect) and a significant inductive effect (-I effect).

The combination of these electron-withdrawing groups significantly influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack and influencing the regioselectivity of further substitutions.[1]

Caption: 2D structure of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile.

Synthesis and Purification

The most reliable and scalable synthesis of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile is achieved through a nucleophilic substitution reaction. This involves the reaction of a di-halogenated precursor, 1,3-bis(bromomethyl)-2-fluorobenzene, with a cyanide salt. The causality behind this choice is the high reactivity of benzylic bromides towards Sₙ2 displacement and the excellent nucleophilicity of the cyanide anion.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

Part A: Synthesis of 1,3-Bis(bromomethyl)-2-fluorobenzene

-

Reactor Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and an addition funnel under a nitrogen atmosphere.

-

Charging Reagents: The flask is charged with 2-fluoro-m-xylene (1.0 eq.), N-Bromosuccinimide (NBS, 2.1 eq.), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq.) in anhydrous carbon tetrachloride.

-

Reaction: The mixture is heated to reflux (approx. 77°C) and stirred vigorously. The reaction is monitored by TLC or GC-MS until the starting material is consumed. The succinimide byproduct will float to the surface upon completion.

-

Work-up: The reaction mixture is cooled to room temperature and the solid succinimide is removed by filtration. The filtrate is washed sequentially with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude dibrominated intermediate.

Part B: Synthesis of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile

-

Reactor Setup: A clean, dry, three-necked flask is fitted with a mechanical stirrer, a thermometer, and a nitrogen inlet.

-

Reagent Addition: The crude 1,3-bis(bromomethyl)-2-fluorobenzene (1.0 eq.) is dissolved in dimethyl sulfoxide (DMSO). Sodium cyanide (NaCN, 2.2 eq.) is added portion-wise to the solution, ensuring the temperature does not exceed 30°C. CAUTION: Sodium cyanide is highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: The mixture is heated to 50-60°C and stirred for 4-6 hours. Progress is monitored by TLC.

-

Quenching & Extraction: Upon completion, the reaction is cooled and slowly poured into a large volume of ice-water. The resulting precipitate is collected by filtration or the aqueous mixture is extracted multiple times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile as a solid.

Spectroscopic Characterization and Data

Spectroscopic analysis provides a definitive confirmation of the chemical structure. The data presented below are typical values expected for this compound.

| Technique | Parameter | Expected Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~7.3-7.5 ppm | Aromatic protons (multiplet) |

| ~3.9 ppm | Methylene protons (-CH₂CN, singlet or doublet due to F-coupling) | ||

| ¹³C NMR | Chemical Shift (δ) | ~160 ppm (d, ¹JCF ≈ 250 Hz) | C-F carbon of the aromatic ring |

| ~115-135 ppm | Other aromatic carbons (some will show C-F coupling) | ||

| ~117 ppm | Nitrile carbon (-CN) | ||

| ~25 ppm | Methylene carbon (-CH₂) | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2250 cm⁻¹ | C≡N stretch (strong, sharp peak) |

| ~1600, 1480 cm⁻¹ | C=C aromatic ring stretches | ||

| ~1250 cm⁻¹ | C-F stretch | ||

| Mass Spec (EI) | m/z | 174.06 | [M]⁺, Molecular ion peak corresponding to C₁₀H₇FN₂ |

Applications in Research and Development

The unique structural features of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile make it a valuable building block in several areas:

-

Medicinal Chemistry: It serves as a precursor for synthesizing heterocyclic libraries for screening against various biological targets. The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, which are key functionalities for creating diverse pharmacophores.

-

Materials Science: This compound and its derivatives can be used in the synthesis of polymers that may exhibit high thermal stability and unique electronic properties.[1]

-

Agrochemicals: The incorporation of fluorinated aromatic moieties is a common strategy in the design of modern pesticides and herbicides, leveraging enhanced stability and bioavailability.[2]

Safety and Handling

Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

This compound should be handled in a well-ventilated chemical fume hood by trained personnel wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

References

- Benchchem. (n.d.). 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile | High-Purity.

-

Chambers, R. D., & Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

U.S. National Library of Medicine. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Center for Biotechnology Information. Retrieved from [Link]

-

Anderson, K. W., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Retrieved from [Link]

Sources

Spectroscopic Elucidation of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile: A Technical Guide for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic data for the novel fluorinated aromatic building block, 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers a comprehensive examination of the compound's structural features as determined by a suite of modern spectroscopic techniques. The strategic placement of a fluorine atom and two acetonitrile functionalities on a phenylene scaffold imparts unique electronic properties, making this molecule a valuable precursor for the synthesis of complex heterocyclic systems and potential pharmaceutical candidates.[1] This guide moves beyond a simple presentation of data, offering expert interpretation and contextual understanding to facilitate its application in advanced chemical research.

Molecular Structure and Overview

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile, with the Chemical Abstracts Service (CAS) registry number 175136-84-2 , possesses the molecular formula C₁₀H₇FN₂ and a molecular weight of 174.17 g/mol . The molecule features a 1,3-disubstituted benzene ring with a fluorine atom at the 2-position, flanked by two acetonitrile groups. This unique substitution pattern creates a distinct electronic environment around the aromatic ring, which is reflected in its spectroscopic signatures.

Figure 2: A generalized workflow for the spectroscopic analysis of novel organic compounds.

Conclusion

The collective spectroscopic data presented in this guide provides an unambiguous structural confirmation of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile. The ¹H and ¹⁹F NMR spectra define the substitution pattern on the aromatic ring, while IR spectroscopy confirms the presence of the key nitrile functional groups. Mass spectrometry validates the molecular weight. The predicted ¹³C NMR data complements the experimental findings, offering a complete picture of the carbon framework. This comprehensive spectroscopic profile serves as an essential reference for researchers utilizing this versatile building block in the synthesis of advanced materials and pharmaceutically relevant molecules.

References

-

NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile: A Versatile Precursor for High-Performance Fluorinated Polymer Synthesis

Executive Summary: The relentless pursuit of advanced materials with superior thermal, mechanical, and chemical properties has led researchers to focus on highly functionalized aromatic monomers. Among these, 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile stands out as a uniquely versatile building block. Its structure, featuring a fluorinated aromatic core flanked by two reactive nitrile groups, provides a powerful platform for synthesizing diverse classes of high-performance polymers. This technical guide explores the strategic value of this monomer and details two primary synthetic pathways: the direct polycyclotrimerization to form robust, cross-linked fluorinated polytriazine networks, and its conversion into difunctional diamine or diacid monomers for the synthesis of linear fluorinated polyamides and polyesters. This document serves as a resource for researchers in polymer chemistry and materials science, providing both the theoretical basis and a practical, field-proven protocol for leveraging this monomer's potential.

Introduction to the Monomer: A Strategic Overview

Chemical Identity and Core Attributes

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile is a fluorinated aromatic compound characterized by a central benzene ring substituted with a fluorine atom at the 2-position and two cyanomethyl (-CH₂CN) groups at the 1 and 3 positions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FN₂ | - |

| Molecular Weight | 174.18 g/mol | - |

| Appearance | (Expected) Crystalline solid | [1] |

| Key Functional Groups | Aromatic Fluoride, Dinitrile | [1] |

The non-fluorinated analog, 1,3-phenylenediacetonitrile, is a solid with a melting point of 32-35 °C, providing a baseline for the expected physical state. The introduction of fluorine is anticipated to modulate properties such as melting point, solubility, and electronic character.

The Trifecta of Functionality: Synergistic Roles of the Aromatic Core, Fluorine, and Nitrile Groups

The utility of 2,2'-(2-fluoro-1,3-phenylene)diacetonitrile in polymer synthesis stems from the synergistic interplay of its three key structural features:

-

Aromatic Core: The phenylene ring provides a rigid, planar segment that imparts inherent thermal stability and mechanical strength to the resulting polymer backbone. Its meta-substitution pattern influences the polymer's architecture, promoting amorphous morphologies which can enhance solubility and processability.

-

Fluorine Substituent: The strategic placement of a fluorine atom is a cornerstone of modern polymer design. The high bond energy of the C-F bond significantly enhances the thermal and chemical stability of the polymer.[2] Furthermore, fluorine's high electronegativity and low polarizability contribute to a low surface energy, resulting in materials with excellent hydrophobicity, weather resistance, and potentially low dielectric constants.[2][3] In pharmaceutical and materials science, fluorination is a proven strategy to increase metabolic stability and fine-tune electronic properties.[4]

-

Dual Nitrile Groups: The two cyanomethyl groups are the monomer's reactive centers, offering exceptional versatility. Nitriles are not merely inert functionalities; they are gateways to multiple, distinct polymerization chemistries. Their strong electron-withdrawing nature also influences the electronic properties of the aromatic ring.[1] This dual reactivity is the key to unlocking different polymer architectures from a single starting material.

Primary Polymerization Pathways

The true power of 2,2'-(2-fluoro-1,3-phenylene)diacetonitrile lies in its ability to serve as a precursor for at least two major classes of high-performance polymers through distinct, well-established chemical transformations.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile | ≥98% | Specialty Chemical Supplier | Ensure dryness before use. |

| o-Dichlorobenzene (o-DCB) | Anhydrous, ≥99% | Sigma-Aldrich, etc. | Use as received from a sealed bottle. |

| Trifluoromethanesulfonic acid (CF₃SO₃H) | ≥99% | Sigma-Aldrich, etc. | Highly corrosive. Handle with extreme care. |

| Methanol | ACS Grade | Fisher Scientific, etc. | For precipitation and washing. |

| Hexane | ACS Grade | Fisher Scientific, etc. | For precipitation and washing. |

Step-by-Step Synthesis Procedure

-

Vessel Preparation: Place a magnetic stir bar into a 25 mL round-bottom flask. Dry the flask in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

Reagent Addition: In the inert atmosphere, add 2,2'-(2-fluoro-1,3-phenylene)diacetonitrile (e.g., 0.50 g, 2.87 mmol) to the flask, followed by anhydrous o-dichlorobenzene (e.g., 5 mL).

-

Dissolution: Seal the flask and stir the mixture at room temperature until the monomer is completely dissolved.

-

Catalyst Addition & Polymerization: Using a syringe, carefully add trifluoromethanesulfonic acid (e.g., 0.1 mL, ~1.13 mmol) to the stirring solution. The solution may change color or warm slightly. Continue stirring at room temperature.

-

Monitoring the Reaction: The polymerization is typically rapid. An increase in the viscosity of the reaction mixture will be observed. Allow the reaction to proceed for 1-2 hours to ensure high conversion. The reaction may become too viscous to stir effectively, which indicates polymer formation.

-

Precipitation: In a separate beaker, prepare a precipitation mixture of methanol and hexane (e.g., 200 mL, 1:5 v/v). Vigorously stir this anti-solvent mixture.

-

Isolation: Slowly pour the viscous polymer solution from the flask into the stirring anti-solvent. A fibrous or powdered white precipitate should form immediately.

-

Purification: Continue stirring the slurry for 30 minutes to ensure complete precipitation. Filter the solid product using a Büchner funnel. Wash the collected solid thoroughly with methanol (3 x 50 mL) and then hexane (2 x 50 mL) to remove the solvent, catalyst, and any unreacted monomer.

-

Drying: Transfer the purified polymer to a vacuum oven and dry at 80 °C overnight or until a constant weight is achieved.

Recommended Characterization

-

FTIR Spectroscopy: To confirm the reaction, look for the disappearance of the nitrile peak (~2225 cm⁻¹) and the appearance of characteristic triazine ring peaks (~1550 and 1360 cm⁻¹).

-

Thermogravimetric Analysis (TGA): To evaluate thermal stability. The resulting polytriazine should exhibit high thermal stability, with a decomposition temperature (Td) well above 350 °C in a nitrogen atmosphere. [1]* Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is expected to be high (>120 °C) due to the rigid, cross-linked structure. [1]

Properties and Applications of Derived Polymers

The choice of synthetic pathway allows for the rational design of materials with tailored properties. The fluorinated polytriazine network and a hypothetical fluorinated polyamide derived from the same starting monomer would exhibit vastly different, yet equally valuable, characteristics.

Comparative Data of Derived Polymers

| Property | Pathway A: Fluorinated Polytriazine | Pathway B: Fluorinated Polyamide | Rationale & Causality |

| Architecture | Amorphous, Cross-linked Network | Amorphous/Semi-crystalline, Linear | Cyclotrimerization creates a 3D network; polycondensation of a meta-substituted monomer yields a linear, likely amorphous chain. |

| Thermal Stability (Td) | Excellent (>360 °C) [1] | Very Good (>300 °C) | The inherent stability of the triazine ring provides superior thermal resistance compared to the amide linkage. |

| Solubility | Insoluble | Soluble in polar aprotic solvents (NMP, DMAc) | Cross-linked networks are inherently insoluble. The fluorine and meta-linkages in the polyamide disrupt packing, enhancing solubility. [5] |

| Mechanical Properties | Hard, Rigid, Brittle | Tough, Flexible, Film-forming | 3D networks are rigid by nature. Linear polymers with flexible ether linkages can form tough films. |

| Optical Properties | High Refractive Index, Optically Transparent [1] | High Optical Transparency | Aromatic, nitrogen-rich structures often have high refractive indices. Amorphous morphology in both leads to transparency. [1][5] |

Field-Proven Applications

-

Fluorinated Polytriazine Networks (from Pathway A): The exceptional thermal stability and chemical resistance make these materials prime candidates for:

-

Aerospace Composites: As a matrix resin for carbon fiber composites used in high-temperature environments.

-

Microelectronics: As dielectric layers and encapsulants, where thermal stability and low moisture uptake are critical.

-

Microporous Materials: When synthesized in a high-boiling solvent, the network can form with intrinsic microporosity, making it suitable for gas storage and separation membranes. [6]

-

-

Fluorinated Polyamides (from Pathway B): The combination of thermal stability with solubility and film-forming capability is highly desirable for:

-

Specialty Films and Coatings: For applications requiring optical transparency and resistance to weathering and chemicals.

-

Advanced Fibers: For textiles or composites where high strength and thermal resistance are needed.

-

Membrane Separations: The defined structure and fluorine content can be tuned for specific gas or liquid separation applications.

-

Safety and Handling

-

Monomer: 2,2'-(2-fluoro-1,3-phenylene)diacetonitrile should be handled as a potentially toxic compound, consistent with other aromatic nitriles. Avoid inhalation of dust, and prevent skin and eye contact. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reagents: Trifluoromethanesulfonic acid is extremely corrosive and must be handled with extreme caution using appropriate PPE. o-Dichlorobenzene is a hazardous solvent. All manipulations should be performed within a chemical fume hood.

-

Reaction: The polymerization should be conducted in a fume hood. The precipitation step involves large volumes of flammable solvents (methanol, hexane); ensure there are no ignition sources nearby.

Conclusion and Future Outlook

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile is more than a single monomer; it is a strategic platform for creating a spectrum of advanced fluorinated polymers. By understanding and controlling the chemistry of its versatile nitrile groups, researchers can pivot between creating robust, intractable thermoset networks and processable, high-strength linear thermoplastics. The direct polycyclotrimerization pathway offers a straightforward route to materials with ultimate thermal and chemical stability, while the conversion-then-polymerization pathway opens the door to fluorinated polyamides and polyesters with tailored solubility and mechanical properties. Future research should focus on exploring catalysis for these transformations, characterizing the full range of physical properties of the resulting polymers, and demonstrating their performance in targeted high-value applications.

References

-

National Center for Biotechnology Information (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PubChem. Available at: [Link]

-

Guan, X., et al. (2013). Polycyclotrimerization of Dinitriles: A New Polymerization Route for the Construction of Soluble Nitrogen-Rich Polytriazines with Multifunctionalities. HKUST Jockey Club Institute for Advanced Study. Available at: [Link]

-

Zhang, Y., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. National Institutes of Health. Available at: [Link]

- Google Patents (n.d.). Process for converting dinitriles to dicarboxylic acids.

-

MDPI (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3'-Disubstituted bis(Tetrahydroisoquinolines). Available at: [Link]

-

MDPI (n.d.). The Kinetics of Formation of Microporous Polytriazine in Diphenyl Sulfone. Available at: [Link]

- Google Patents (n.d.). Hydrolysis of aromatic nitriles to carboxylic acids.

-

National Center for Biotechnology Information (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Available at: [Link]

-

MDPI (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Available at: [Link]

-

Chemistry LibreTexts (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

-

Wikipedia (n.d.). Alkyne trimerisation. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Available at: [Link]

-

ResearchGate (2015). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Available at: [Link]

Sources

- 1. ias2.ust.hk [ias2.ust.hk]

- 2. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Kinetics of Formation of Microporous Polytriazine in Diphenyl Sulfone [mdpi.com]

A-Technical-Guide-to-the-Computational-Study-of-2-2-2-Fluoro-1-3-phenylene-diacetonitrile-Molecular-Orbitals

Introduction

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a fluorine atom and two acetonitrile groups on a benzene ring, suggests interesting electronic properties that can be effectively investigated using computational methods.[1] This guide provides a comprehensive overview of the theoretical background and practical steps for performing computational studies on this molecule, with a focus on its molecular orbitals.

The presence of fluorine in organic molecules can significantly alter their physical, chemical, and biological properties.[2][3][4][5] Fluorine's high electronegativity can influence the electron distribution within a molecule, affecting its reactivity and intermolecular interactions.[6] Computational chemistry provides powerful tools to understand these effects at the molecular level.[7] By calculating and visualizing molecular orbitals, we can gain insights into the electronic structure, reactivity, and potential applications of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile.

This guide is intended for researchers, scientists, and drug development professionals with an interest in applying computational methods to the study of fluorinated organic compounds. It will cover the selection of appropriate computational methods, the step-by-step procedure for performing calculations, and the analysis and interpretation of the results.

Theoretical Framework: Choosing the Right Computational Tools

The accuracy of computational predictions heavily relies on the chosen theoretical framework. For a molecule like 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile, a balance between computational cost and accuracy is crucial.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a popular and versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8][9] DFT is often a good choice for systems of this size as it provides a good compromise between accuracy and computational cost.[9]

The choice of the functional is a critical step in any DFT calculation. For organic molecules containing fluorine, hybrid functionals such as B3LYP are often a good starting point.[10] However, it is always advisable to benchmark different functionals to ensure the chosen one provides reliable results for the specific properties of interest.

Basis Sets

The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy of the calculation. For a molecule containing fluorine, it is important to use a basis set that can accurately describe the electron distribution around this highly electronegative atom.

A good choice for this system is the Pople-style basis set, such as 6-311++G(d,p).[10] This is a triple-zeta basis set that includes diffuse functions (+) to better describe the electron density far from the nucleus and polarization functions (d,p) to allow for more flexibility in the shape of the orbitals.[11][12]

Software Packages

Several software packages are available for performing quantum chemistry calculations. Gaussian is a widely used and versatile program that implements a wide range of computational methods, including DFT and various basis sets.[13][14][15][16]

Experimental Protocol: A Step-by-Step Guide to the Calculations

This section provides a detailed, step-by-step protocol for performing the computational study of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile.

Molecular Structure Input

The first step is to create an input file containing the atomic coordinates of the molecule. This can be done using a molecular builder or by obtaining the structure from a chemical database. It is important to start with a reasonable initial geometry, which will then be optimized.

Geometry Optimization

The goal of geometry optimization is to find the lowest energy arrangement of the atoms in the molecule. This is a crucial step, as the accuracy of all subsequent calculations depends on having an accurate molecular geometry.

The optimization should be performed using the chosen DFT functional and basis set. The convergence criteria should be set to a tight level to ensure a true minimum on the potential energy surface is found.

Frequency Calculation

After the geometry optimization is complete, a frequency calculation should be performed. This calculation serves two purposes:

-

Verification of the minimum: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point.

-

Calculation of thermodynamic properties: The frequency calculation provides information about the vibrational modes of the molecule, which can be used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

Molecular Orbital Analysis

Once the optimized geometry is confirmed to be a true minimum, the molecular orbitals can be calculated and analyzed. This includes:

-

Visualization of HOMO and LUMO: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions.[17] Visualizing these orbitals can provide insights into the molecule's reactivity.

-

Calculation of the HOMO-LUMO gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap.[17] This value is related to the molecule's electronic excitability and can be used to predict its UV-Vis absorption spectrum.[17]

-

Molecular Electrostatic Potential (MEP) Map: The MEP map shows the electrostatic potential on the surface of the molecule.[18][19] It is a useful tool for predicting how the molecule will interact with other molecules and for identifying potential sites for electrophilic and nucleophilic attack.

Data Presentation and Visualization

Quantitative Data Summary

The key quantitative data from the calculations should be summarized in a clear and concise table.

| Property | Calculated Value | Units |

| Total Energy | (Value from calculation) | Hartrees |

| HOMO Energy | (Value from calculation) | eV |

| LUMO Energy | (Value from calculation) | eV |

| HOMO-LUMO Gap | (Value from calculation) | eV |

| Dipole Moment | (Value from calculation) | Debye |

Visualization of Molecular Orbitals

The HOMO and LUMO of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile can be visualized using a molecular visualization program. The HOMO is expected to be localized on the aromatic ring and the nitrile groups, while the LUMO is likely to have significant contributions from the aromatic ring and the fluorine atom.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution in the molecule. The red regions indicate areas of high electron density (negative potential), while the blue regions indicate areas of low electron density (positive potential). For 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile, the MEP map is expected to show negative potential around the fluorine atom and the nitrogen atoms of the nitrile groups, and positive potential around the hydrogen atoms.

Logical Relationships and Workflows

The following diagram illustrates the workflow for the computational study of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile.

Caption: Computational workflow for the study of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile.

Conclusion

This technical guide has provided a comprehensive overview of the computational methods and procedures for studying the molecular orbitals of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile. By following the steps outlined in this guide, researchers can gain valuable insights into the electronic structure and reactivity of this interesting molecule. The results of these studies can be used to guide the design of new molecules with tailored properties for applications in medicinal chemistry and materials science.

References

-

Gaussian.com | Expanding the limits of computational chemistry. (n.d.). Retrieved January 24, 2026, from [Link]

-

Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

-

Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models - ACS Publications. (n.d.). Retrieved January 24, 2026, from [Link]

-

Molecular Electrostatic Potential (MEP). (n.d.). Retrieved January 24, 2026, from [Link]

-

An Introduction to Density Functional Theory - Imperial College London. (n.d.). Retrieved January 24, 2026, from [Link]

-

Basis Sets in Quantum Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]

-

An Introduction to Hartree-Fock Molecular Orbital Theory. (n.d.). Retrieved January 24, 2026, from [Link]

-

Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

-

Expected and unexpected results in reactions of fluorinated nitrile imines with (cyclo)aliphatic thioketones | Request PDF - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Density functional theory - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Basis set (chemistry) - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Gaussian (software) - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry - RITME. (n.d.). Retrieved January 24, 2026, from [Link]

-

Basis Sets | Gaussian.com. (2021, May 17). Retrieved January 24, 2026, from [Link]

-

Electrostatic Potential (ESP) Surface Calculations and Analysis - YouTube. (2025, January 1). Retrieved January 24, 2026, from [Link]

-

Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change - RSC Publishing. (2022, September 7). Retrieved January 24, 2026, from [Link]

-

Selected machine learning of HOMO–LUMO gaps with improved data-efficiency. (2022, September 20). Retrieved January 24, 2026, from [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

-

Reply to Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided” - ACS Publications. (2024, August 29). Retrieved January 24, 2026, from [Link]

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

-

Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView - YouTube. (2025, May 15). Retrieved January 24, 2026, from [Link]

-

Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations | The Journal of Physical Chemistry A - ACS Publications. (n.d.). Retrieved January 24, 2026, from [Link]

-

[0705.0337] A mathematical and computational review of Hartree-Fock SCF methods in Quantum Chemistry - arXiv. (2007, May 2). Retrieved January 24, 2026, from [Link]

-

HOMO-LUMO Energy Gap - Schrödinger. (2022, January 23). Retrieved January 24, 2026, from [Link]

-

A Revival of Molecular Surface Electrostatic Potential Statistical Quantities: Ionic Solids and Liquids - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

-

Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine - Ben-Gurion University Research Portal. (2022, May 11). Retrieved January 24, 2026, from [Link]

-

8.3: Hartree-Fock Equations are Solved by the Self-Consistent Field Method. (2023, June 30). Retrieved January 24, 2026, from [Link]

-

Analysis of the HOMO–LUMO gap prediction accuracy using Model A. a)... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Why do DFT calculations output molecular orbitals? - Chemistry Stack Exchange. (2022, April 11). Retrieved January 24, 2026, from [Link]

-

Lecture 8 Gaussian basis sets CHEM6085: Density Functional Theory. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - Beilstein Journals. (n.d.). Retrieved January 24, 2026, from [Link]

-

(PDF) Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Tutorial: Electrostatic Potential Maps - UC Santa Barbara. (n.d.). Retrieved January 24, 2026, from [Link]

-

Hartree–Fock — Computational Chemistry from Laptop to HPC. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - NIH. (2024, February 28). Retrieved January 24, 2026, from [Link]

-

Computational Chemistry 4.14 - Hartree-Fock Approximation - YouTube. (2018, March 24). Retrieved January 24, 2026, from [Link]

-

Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile | High-Purity [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. cris.bgu.ac.il [cris.bgu.ac.il]

- 4. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

- 5. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. imperial.ac.uk [imperial.ac.uk]

- 9. Density functional theory - Wikipedia [en.wikipedia.org]

- 10. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 12. gaussian.com [gaussian.com]

- 13. gaussian.com [gaussian.com]

- 14. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 15. ritme.com [ritme.com]

- 16. nyu.edu [nyu.edu]

- 17. learn.schrodinger.com [learn.schrodinger.com]

- 18. researchgate.net [researchgate.net]

- 19. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

Methodological & Application

Synthesis of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile: A Detailed Protocol for Pharmaceutical Research and Development

Introduction: 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile is a key building block in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a fluorinated phenyl ring with two cyanomethyl substituents, is of significant interest to medicinal chemists for its potential to modulate the physicochemical properties and biological activity of drug candidates. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the nitrile groups serve as versatile handles for further chemical transformations. This application note provides a comprehensive, two-step protocol for the synthesis of this important intermediate, designed for researchers and professionals in drug development. The described methodology is based on established chemical principles and offers a reliable route to the target compound.

Overall Synthetic Strategy

The synthesis of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile is achieved through a two-step process commencing from commercially available 2-fluoro-m-xylene. The first step involves a selective free-radical bromination of the benzylic methyl groups to yield the key intermediate, 1,3-bis(bromomethyl)-2-fluorobenzene. This is followed by a nucleophilic substitution reaction where the bromide leaving groups are displaced by cyanide ions to afford the final product.

Purification of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile: Application Notes and Protocols

Introduction

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile is a fluorinated aromatic building block with significant potential in the synthesis of complex heterocyclic systems for pharmaceutical and materials science applications. The strategic placement of a fluorine atom and two acetonitrile groups on the benzene ring imparts unique electronic properties and reactivity.[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later synthetic stages.

This document provides a comprehensive guide to the purification of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile, targeting researchers, scientists, and professionals in drug development. The protocols outlined below are based on established principles for the purification of fluorinated organic compounds and aromatic nitriles.

Understanding Potential Impurities

Effective purification begins with an understanding of potential impurities. In the synthesis of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile, impurities may arise from several sources:

-

Unreacted Starting Materials: Incomplete conversion of precursors.

-

Isomeric Byproducts: Positional isomers of the starting materials or the final product. For instance, contamination with isomers where the fluorine is at a different position can occur.[2]

-

Hydrolysis Products: The nitrile groups can be susceptible to hydrolysis to amides or carboxylic acids under certain conditions.

-

Solvent Residues: Residual solvents from the reaction or initial work-up.

-

Catalyst Residues: If a catalyst is used in the synthesis.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the nature and extent of impurities.

Purification Strategies: A Multi-faceted Approach

A combination of purification techniques is often necessary to achieve high purity. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Figure 1: A general workflow for the purification of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile.

Protocol 1: Purification by Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For fluorinated compounds, silica gel is a common choice.[3][4]

Principle

The separation is based on the polarity of the compounds. The stationary phase (silica gel) is polar, and a less polar mobile phase (eluent) is used to move the compounds down the column. Less polar compounds travel faster, while more polar compounds are retained longer on the silica gel. The fluorine atom and nitrile groups in the target molecule impart a moderate polarity.

Materials

-

Crude 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile

-

Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

-

Hexane (or Heptane)

-

Ethyl acetate

-

Dichloromethane (DCM)

-

Glass column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp (254 nm)

Step-by-Step Protocol

-

TLC Analysis:

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

-

Spot the solution on a TLC plate.

-

Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to determine the optimal eluent for separation. The ideal solvent system will show good separation between the desired product spot and impurity spots, with an Rf value for the product of around 0.3-0.4.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane:ethyl acetate).

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

-

Drain the excess solvent until the solvent level is just at the top of the sand.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM) if solubility is an issue.

-

Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Carefully add the eluent to the top of the column and begin collecting fractions.

-

Maintain a constant flow rate. For flash chromatography, apply gentle pressure.

-

Monitor the elution process by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

-

-

Fraction Pooling and Solvent Evaporation:

-

Combine the fractions that contain the pure product (as determined by TLC).

-

Remove the solvent using a rotary evaporator to obtain the purified product.

-

Data Presentation

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides better separation for closely related impurities. |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | A non-polar/polar solvent mixture allows for fine-tuning of the elution strength. |

| TLC Visualization | UV light (254 nm) | The aromatic ring of the compound will absorb UV light, appearing as a dark spot. |

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for purifying solid compounds to a high degree.[5] The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.[6]

Principle

An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Solvent Selection

The choice of solvent is critical for successful recrystallization.[7] For a moderately polar compound like 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile, a range of solvents should be tested.

| Solvent | Polarity | Expected Solubility Behavior |

| Ethanol/Methanol | Polar | May have high solubility even at room temperature. |

| Isopropanol | Moderately Polar | A good starting point for testing. |

| Toluene | Non-polar | Aromatic compounds often show good solubility in hot toluene.[8] |

| Ethyl Acetate/Hexane | Solvent Pair | A polar/non-polar mixture can be used to fine-tune solubility.[8][9] |

| Acetonitrile | Polar Aprotic | Can be a good choice for nitrile-containing compounds.[9] |

Step-by-Step Protocol

-

Dissolution:

-

Place the crude or column-purified solid in an Erlenmeyer flask.

-

Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

-

Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.[5]

-

-

Hot Filtration (if necessary):

-

If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

-

Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

-

-

Crystal Collection and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.[6]

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

-

Figure 2: Step-by-step workflow for the recrystallization process.

Advanced Purification Techniques for Fluorinated Compounds

For challenging separations, specialized chromatographic techniques can be employed.

-

Fluorous Chromatography: This technique utilizes a fluorous stationary phase (e.g., silica gel modified with perfluoroalkyl chains). It is particularly effective for separating fluorinated compounds from their non-fluorinated counterparts.[10][11] The separation is based on the "fluorophilicity" of the compounds.[10]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For analytical and small-scale preparative purification, RP-HPLC with a C18 column can be very effective. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. The use of fluorinated eluents with a hydrocarbon column can also enhance separation.[10]

Purity Assessment

After purification, the purity of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile should be rigorously assessed using a combination of the following methods:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any remaining impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

HPLC/GC: To quantify the purity (e.g., >98%).

-

Melting Point Analysis: A sharp melting point is indicative of high purity.

Conclusion

The purification of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile can be effectively achieved through a systematic approach involving column chromatography and recrystallization. The choice of specific conditions, particularly the solvent systems for both techniques, should be optimized based on preliminary small-scale trials. For achieving the highest purity, especially for pharmaceutical applications, advanced techniques like fluorous chromatography or preparative HPLC may be necessary. Rigorous analytical characterization of the final product is essential to confirm its purity and structural integrity.

References

- Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.

- Li, Y., et al. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.

- Heidelberg University.

- University of Rochester, Department of Chemistry.

- ResearchGate.

- Kamiusuki, T., et al.

- Beilstein Journals.

- Recrystalliz

- PubMed. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.

- ChemScene. 2,2'-(1,3-Phenylene)diacetonitrile.

- Recrystalliz

- Enthalpy.

- Benchchem. 2-Fluoro-1,3-phenylene)diacetonitrile | High-Purity.

- Chemistry LibreTexts.

- National Institutes of Health.

- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar

Sources

- 1. 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile | High-Purity [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rubingroup.org [rubingroup.org]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. researchgate.net [researchgate.net]

- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reactions Involving 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile

Introduction

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile is a versatile fluorinated aromatic building block with significant potential in medicinal chemistry and materials science.[1] Its unique structure, featuring a fluorine atom positioned between two acetonitrile functionalities on a benzene ring, offers a gateway to a diverse array of complex heterocyclic systems. The electron-withdrawing nature of both the fluorine and nitrile groups significantly influences the reactivity of the aromatic ring and the benzylic positions, making it a valuable precursor for the synthesis of novel pharmaceutical candidates and functional materials.[1]

This guide provides a comprehensive overview of the experimental setups and detailed protocols for key reactions involving 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile. The methodologies described herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this compound in their synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile is paramount for its effective use in synthesis. The table below summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 175136-84-2 | [2] |

| Molecular Formula | C₁₀H₇FN₂ | [2] |

| Molecular Weight | 174.18 g/mol | [2] |

| Appearance | Solid | [3] |

| Storage | Store in a dry, sealed container at 2-8°C | [2] |

Safety and Handling

Working with 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile requires adherence to strict safety protocols due to the presence of both nitrile and organofluorine functionalities.

Hazard Identification:

-

Nitrile Groups: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Upon decomposition or under acidic conditions, they can release hydrogen cyanide gas.

-

Fluorinated Aromatic Compounds: While the C-F bond is generally stable, certain reaction conditions can lead to the release of fluoride ions or other toxic fluorine-containing byproducts.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene) when handling the compound.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or potential vapors.

-

Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for chemical waste.

Core Reactions and Protocols

The strategic placement of the two nitrile groups makes 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile an ideal substrate for intramolecular cyclization reactions, as well as for the transformation of the nitrile functionalities into other valuable chemical groups.

Intramolecular Cyclization: The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is a powerful method for the synthesis of cyclic ketones from dinitriles.[4][5][6] This intramolecular condensation, catalyzed by a strong base, proceeds through a cyclic enamine intermediate, which is subsequently hydrolyzed to the corresponding ketone.[5]

Causality of Experimental Choices:

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS) is crucial to deprotonate the α-carbon to one of the nitrile groups, initiating the cyclization.[4] Alkoxides can also be used.[4]

-

Solvent: Anhydrous, aprotic solvents like toluene, THF, or DMF are necessary to prevent quenching of the strong base and any anionic intermediates.

-

Temperature: The reaction is typically performed at elevated temperatures to facilitate the cyclization.

-

Hydrolysis: Acidic workup is required to hydrolyze the intermediate enamine to the final cyclic ketone.

Experimental Protocol: Synthesis of 4-Fluoro-2-amino-1-cyanocyclopent-1-ene-1-carbonitrile and subsequent hydrolysis to 4-Fluoro-2-oxocyclopentane-1-carbonitrile (Generalized Procedure)

Note: No specific literature protocol for the Thorpe-Ziegler cyclization of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile was found. The following is a generalized procedure based on established methods for similar dinitriles.

Step 1: Cyclization

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) and anhydrous toluene (10 mL per gram of dinitrile).

-

Heat the suspension to 80°C with stirring.

-

Dissolve 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile (1.0 eq.) in anhydrous toluene (5 mL per gram) and add it dropwise to the heated suspension over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and cautiously quench by the slow addition of ethanol (5 mL) to destroy any excess sodium hydride.

Step 2: Hydrolysis

-

Pour the quenched reaction mixture into a separatory funnel containing 1 M hydrochloric acid (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-